molecular formula C12H21NO2 B1338559 Ethyl octahydro-2H-quinolizine-3-carboxylate CAS No. 76211-05-7

Ethyl octahydro-2H-quinolizine-3-carboxylate

Cat. No.: B1338559
CAS No.: 76211-05-7
M. Wt: 211.3 g/mol
InChI Key: ICWZXKPBSHGFEO-UHFFFAOYSA-N
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Description

Ethyl octahydro-2H-quinolizine-3-carboxylate (EOQC) is an organic compound with a molecular formula of C10H17NO2. It is a colorless, crystalline solid with a melting point of 97–99 °C. EOQC is a derivative of quinolizine and is used for a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline derivatives are critical intermediates for developing pharmaceutically active compounds. A study by Bänziger et al. (2000) demonstrated a practical, large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the potential for industrial-scale production of complex organic molecules (Bänziger et al., 2000).

Green Chemistry in Quinolizine Synthesis

Chen et al. (2020) developed an environmentally benign protocol for synthesizing quinolizines and quinolizinium salts from chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water. This method emphasizes the importance of green chemistry principles in synthesizing heterocyclic compounds (Chen et al., 2020).

Novel Heterocyclic Synthesis

A study by Mortén et al. (2015) reported on the novel synthesis of ethyl quinoline-3-carboxylates, employing a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. This research highlights innovative approaches to constructing complex heterocyclic systems, which are foundational in medicinal chemistry (Mortén et al., 2015).

Synthetic Methodologies for Alkaloid Precursors

Research by Lounasmaa et al. (1978) focused on the stereochemistry determination of several octahydro-3-methoxycarbonylindolo-[2,3-a]quinolizine derivatives, a key intermediate for the synthesis of tacamine-type indole alkaloids. Their work underscores the importance of detailed structural analysis in the synthesis of complex natural products and their analogs (Lounasmaa et al., 1978).

Properties

IUPAC Name

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256561
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76211-05-7
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76211-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester
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